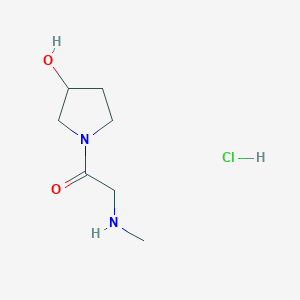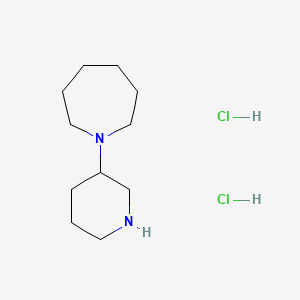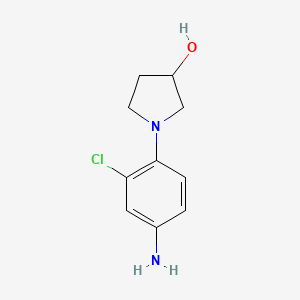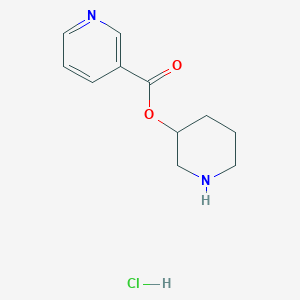
3-Piperidinyl nicotinate hydrochloride
Vue d'ensemble
Description
3-Piperidinyl nicotinate hydrochloride is a compound that includes a piperidine ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique
Neuroprotective and Cognitive Enhancement Effects
Nicotinic acetylcholine receptor (nAChR) agonists, including nicotinamide and its derivatives, have been explored for their potential to improve cognitive functions and offer neuroprotection. These compounds can desensitize nAChRs, potentially improving working memory and cognitive performance without inducing significant side effects associated with direct agonist actions (Buccafusco, Beach, & Terry, 2009). Furthermore, nicotinamide, a related compound, has been studied for its neuroprotective effects, showing potential benefits in preserving and enhancing neurocognitive function, which could be relevant for conditions such as Alzheimer's disease, Parkinson's disease, and brain injuries (Rennie, Chen, Dhillon, Vardy, & Damian, 2015).
Potential in Treating Addiction
Research on nicotinic compounds has also explored their potential in treating addiction. For example, nicotinamide adenine dinucleotide (NAD+) and its precursors have been implicated in the neurobiology of addiction, suggesting that increasing intracellular NAD+ levels could help manage and treat addictive behavior, reduce cravings, and withdrawal symptoms in patients with substance abuse disorders (Braidy, Villalva, & van Eeden, 2020). This area of research highlights the therapeutic potential of nicotinic compounds in addressing addiction, which could extend to derivatives like 3-Piperidinyl nicotinate hydrochloride.
Anticancer Potential
Nicotinic acid derivatives have been recognized for their promising anticancer properties. Novel derivatives of nicotinic acid have shown significant biological activity against various cancer types, suggesting a potential role in developing new anticancer agents (Jain, Utreja, Kaur, & Jain, 2020). The exploration of nicotinic acid derivatives for their anticancer effects could provide a foundation for researching 3-Piperidinyl nicotinate hydrochloride's application in cancer treatment.
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development and application of piperidine derivatives, including 3-Piperidinyl nicotinate hydrochloride, in the field of drug discovery .
Propriétés
IUPAC Name |
piperidin-3-yl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFBLNATAXQBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl nicotinate hydrochloride | |
CAS RN |
1219981-06-2 | |
| Record name | 3-Pyridinecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



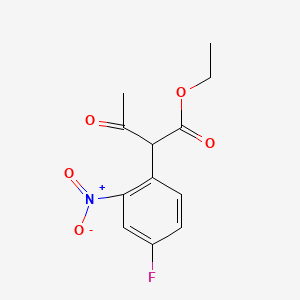


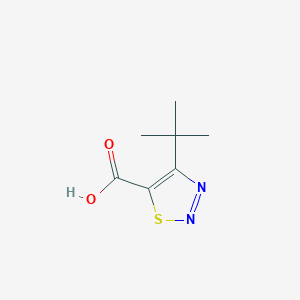
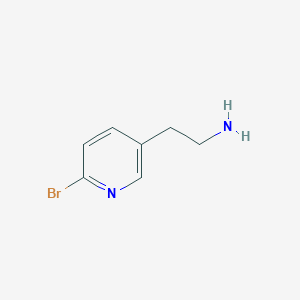
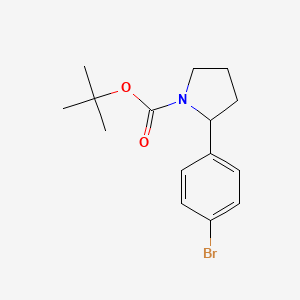
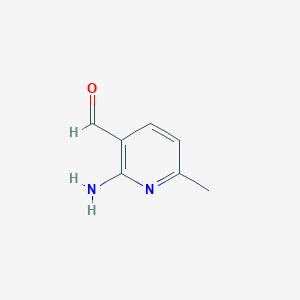
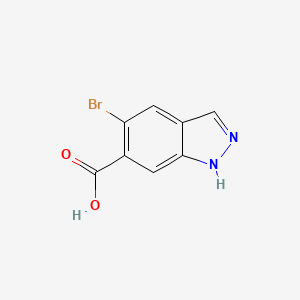

![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
